3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound with a molecular formula of C13H17N3OS and a molecular weight of 263.36 g/mol This compound is characterized by its unique structure, which includes a quinazolinone core, a dimethylamino propyl side chain, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a tool for studying disease mechanisms.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The dimethylamino propyl side chain and sulfanyl group play crucial roles in binding to target molecules and modulating their activity. This compound can influence various biochemical processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound with similar structural features but different functional groups and reactivity.
N-(3-Dimethylaminopropyl)methacrylamide: Another compound with a dimethylamino propyl side chain, used in polymer chemistry.
3,3′-Iminobis(N,N-dimethylpropylamine): A compound with a similar backbone but different functional groups, used in various chemical applications.
Uniqueness
3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one stands out due to its unique combination of a quinazolinone core, a dimethylamino propyl side chain, and a sulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for a wide range of scientific research applications .
Properties
IUPAC Name |
3-[3-(dimethylamino)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-15(2)8-5-9-16-12(17)10-6-3-4-7-11(10)14-13(16)18/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWVTSOGRLGGFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=CC=CC=C2NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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